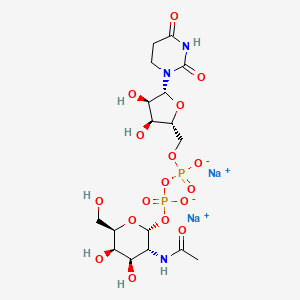

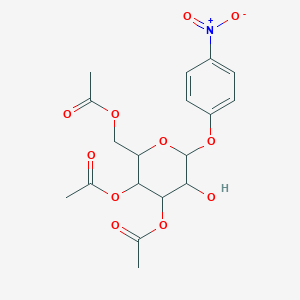

![molecular formula C30H52O26 B12323460 4-[4-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12323460.png)

4-[4-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Laminaripentaose is a pentasaccharide composed of five glucose units linked by β-1,3-glycosidic bonds It is derived from the hydrolysis of β-1,3-glucans, which are polysaccharides found in the cell walls of fungi, algae, and plants

Preparation Methods

Synthetic Routes and Reaction Conditions

Laminaripentaose can be synthesized through the enzymatic hydrolysis of β-1,3-glucans using specific glycoside hydrolases, such as laminarinase. The reaction typically occurs under mild conditions, with optimal activity observed at pH 4.5-5.5 and temperatures around 40-45°C .

Industrial Production Methods

Industrial production of laminaripentaose involves the extraction of β-1,3-glucans from natural sources like Laminaria digitata, a type of brown algae. The extracted β-1,3-glucans are then subjected to partial acid hydrolysis or enzymatic treatment to produce laminaripentaose . The resulting oligosaccharides are purified using techniques such as size-exclusion chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Laminaripentaose primarily undergoes hydrolysis reactions catalyzed by β-1,3-glucanases. These enzymes cleave the β-1,3-glycosidic bonds, resulting in the formation of smaller oligosaccharides .

Common Reagents and Conditions

The hydrolysis of laminaripentaose is facilitated by glycoside hydrolases, such as laminarinase, under acidic conditions (pH 4.5-5.5) and moderate temperatures (40-45°C) . Other reagents, such as sodium azide, can be used in mutagenesis studies to identify essential residues involved in the catalytic mechanism .

Major Products Formed

The primary product of laminaripentaose hydrolysis is laminaritriose, a trisaccharide composed of three glucose units linked by β-1,3-glycosidic bonds .

Scientific Research Applications

Laminaripentaose has a wide range of applications in scientific research:

Biochemistry: It is used as a substrate in enzyme assays to study the activity of β-1,3-glucanases.

Medicine: Laminaripentaose exhibits antifungal properties and has been investigated for its potential use in treating fungal infections

Industry: It is utilized in the production of biofuels and as a prebiotic in functional foods

Mechanism of Action

Laminaripentaose exerts its effects through the hydrolysis of β-1,3-glucans by β-1,3-glucanases. The enzyme cleaves the β-1,3-glycosidic bonds, resulting in the formation of smaller oligosaccharides . The catalytic mechanism involves two key residues, Glu154 and Asp170, which act as acid and base catalysts, respectively .

Comparison with Similar Compounds

Laminaripentaose is similar to other oligosaccharides derived from β-1,3-glucans, such as laminaritriose and laminaritetraose. laminaripentaose is unique due to its specific pentasaccharide structure, which imparts distinct biochemical properties . Other similar compounds include:

Laminaribiose: A disaccharide composed of two glucose units linked by β-1,3-glycosidic bonds.

Laminaritriose: A trisaccharide composed of three glucose units linked by β-1,3-glycosidic bonds.

Laminaritetrose: A tetrasaccharide composed of four glucose units linked by β-1,3-glycosidic bonds

Laminaripentaose stands out due to its higher degree of polymerization, which influences its solubility, stability, and biological activity.

Properties

IUPAC Name |

4-[4-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-6-11(36)16(41)17(42)27(49-6)54-23-13(38)8(3-33)51-29(19(23)44)56-25-15(40)10(5-35)52-30(21(25)46)55-24-14(39)9(4-34)50-28(20(24)45)53-22-12(37)7(2-32)48-26(47)18(22)43/h6-47H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQINGLDFWYORW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12323383.png)

![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B12323407.png)

![4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B12323414.png)

![[3,4,5-Trihydroxy-6-[[6-hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12323416.png)

![[2-(2,15-Dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl)-1-(4-methyl-5-oxooxolan-2-yl)propyl] acetate](/img/structure/B12323436.png)

![2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B12323463.png)

![6-[4-[4-(2-Amino-2-carboxyethyl)-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12323469.png)